1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid
Description
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound characterized by a diethylamino-substituted oxoethyl chain at the pyrrolidine nitrogen and a carboxylic acid group at the 2-position.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)10(14)8-13-7-5-6-9(13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
GPDMWMMPIMLFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine-2-carboxylic Acid Derivative Core
- Starting from chiral protected pyrrolidine intermediates (e.g., N-tert-butoxycarbonyl-2-substituted pyrrolidines), selective deprotection and hydrolysis are performed.
- Hydrolysis is typically carried out under mild alkaline conditions using bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide to convert ester or protected groups to the free carboxylic acid without racemization.
Catalytic Hydrogenation for Stereoselective Reduction
- The double bond in intermediate compounds (e.g., compound of formula E) is hydrogenated catalytically to yield cis-isomers (compound of formula D) with high stereochemical purity.
- Chiral catalysts represented by specific ligand structures (formulas M1 or M2 in patents) are employed to avoid racemization common in catalytic hydrogenation of alkenes.
- Common reducing agents include tributyltin hydride, triphenyltin hydride, triethylsilane, trichlorosilane, sodium borohydride, and diisobutyl aluminium hydride (DIBAH), selected based on the substrate and desired selectivity.
Alkylation to Introduce the 2-(Diethylamino)-2-oxoethyl Side Chain
- The alkylation of the pyrrolidine ring nitrogen or carboxyl group is performed using alkylating agents in the presence of strong bases like sodium hydride or n-butyllithium.
- Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol facilitate the alkylation under mild conditions.
- Direct alkylation of the carboxyl group in chiral intermediates can cause racemization; hence, protecting group strategies are used to preserve stereochemistry.
Hydrolysis and Purification
- After alkylation, hydrolysis steps convert protected esters or anhydrides to the free acid form.
- The reaction mixture is typically quenched with acetic acid and extracted with ethyl acetate.
- Drying agents like magnesium sulfate are used before concentration and purification by column chromatography.
Representative Experimental Procedure (From Patent Example)
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1. Deprotonation | Lithium diisopropylamide (LDA), -78°C, nitrogen atmosphere | Formation of enolate intermediate |
| 2. Acylation | Formic acetic anhydride in THF, -78°C to 5°C | Introduction of oxoethyl group |
| 3. Deprotection | Trifluoroacetic acid (TFA), 5°C to 25°C | Removal of protecting groups |
| 4. Hydrolysis | LiOH in water/THF, 25°C overnight | Conversion to carboxylic acid, 100% yield reported |
| 5. Purification | Extraction, drying, column chromatography | Isolated pure product |
This procedure yields the protected pyrrolidine intermediate which can be further alkylated to introduce the diethylamino substituent.
Analytical Data Supporting Synthesis
- ^1H NMR (400 MHz, CDCl3) shows characteristic multiplets corresponding to tert-butyl groups, methine, and methylene protons consistent with the pyrrolidine ring and side chains.
- Chemical shifts around δ=1.49-1.53 ppm (m, 18H) correspond to tert-butyl protecting groups.
- Signals at δ=2.83-3.29 ppm correspond to methylene protons adjacent to nitrogen and carbonyl groups.
- Downfield shifts at δ=7.54-7.72 ppm indicate amide or carboxylic acid protons.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydrolysis | LiOH, NaOH, or KOH in aqueous/THF | Convert esters to carboxylic acid | Mild conditions to prevent racemization |
| Catalytic Hydrogenation | Chiral catalyst (M1/M2), H2 gas | Stereoselective reduction of double bonds | Produces cis isomers, avoids racemization |
| Alkylation | Strong base (NaH, n-BuLi), alkylating agent, phase transfer catalyst | Introduce diethylamino-oxoethyl group | Protecting groups needed to preserve chirality |
| Deprotection | TFA in methylene chloride | Remove Boc or other protecting groups | Mild acidic conditions |
| Purification | Extraction, drying, chromatography | Isolate pure compound | Standard organic purification |
Research Findings and Technical Advantages
- The described methods achieve high stereoselectivity, preserving the chiral center at the 2-position of the pyrrolidine ring.
- Use of chiral catalysts in hydrogenation avoids the common problem of racemization seen in similar compounds.
- The method employs relatively inexpensive reagents and mild conditions, reducing production costs and improving scalability.
- The synthetic route allows direct alkylation with caution to avoid racemization or stepwise protection/deprotection to maintain enantiomeric purity.
Chemical Reactions Analysis
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The diethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, leading to changes in their activity or function . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid, emphasizing substituent variations, molecular properties, and reported bioactivities:
Key Structural and Functional Insights
Substituent Impact on Bioactivity: The benzylsulfonyl group in 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid enhances antimicrobial potency against Gram-positive bacteria, likely due to improved membrane penetration .
Carboxylic Acid and Oxo Group Roles :
- The carboxylic acid at C2 is critical for hydrogen bonding with biological targets (e.g., enzyme active sites).
- 5-Oxo derivatives (e.g., 1-ethyl-5-oxopyrrolidine-2-carboxylic acid) exhibit metabolic stability but may lack direct antimicrobial effects .
Stereochemical Considerations :
- The (2S) configuration in (2S)-1-[2-(furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate () suggests stereospecific interactions in cell protection, implying that the target compound’s stereochemistry could significantly influence its efficacy .
Biological Activity
1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and potential clinical implications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring with a carboxylic acid group and a diethylamino substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with diethylaminoketones. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effects on A549 human lung adenocarcinoma cells using an MTT assay to determine cell viability post-treatment.
The compound demonstrated a structure-dependent anticancer activity, showing significant cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is particularly promising for therapeutic applications.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial activity against various pathogens. It was tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong |
| Escherichia coli | 0.0039 | Very strong |
These findings suggest that the compound could be developed as an antimicrobial agent, especially in the context of increasing antibiotic resistance.
Case Studies
- Anticancer Efficacy : In a controlled study, the compound was administered to A549 cells alongside standard chemotherapy agents. Results indicated that it not only reduced cell viability but also enhanced the efficacy of existing chemotherapeutics.
- Antimicrobial Resistance : Another investigation focused on its effectiveness against resistant strains of bacteria. The compound was part of a series of tests that revealed its potential to inhibit growth in strains resistant to common antibiotics.
Q & A
Q. What are the standard synthetic routes for 1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with pyrrolidine-2-carboxylic acid derivatives. Key steps include:
- Alkylation : Introducing the diethylamino-oxoethyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC or EDC as coupling agents) .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to preserve stereochemistry during synthesis .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Analytical HPLC with UV detection (λ = 210–254 nm) is recommended for purity validation .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : NMR (¹H/¹³C) to verify the pyrrolidine backbone, diethylamino-oxoethyl side chain, and carboxylic acid group. Key signals include δ ~2.5–3.5 ppm (pyrrolidine ring protons) and δ ~1.1–1.3 ppm (diethyl CH₃ groups) .
- Chirality Analysis : Chiral HPLC or polarimetry to confirm enantiomeric purity, especially if the compound is used in drug discovery .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₁H₂₀N₂O₃) and detect impurities .
Q. How can researchers assess the basic biological activity of this compound?
Initial screening should include:
- In Vitro Assays : Test enzyme inhibition (e.g., proteases, kinases) or receptor binding (e.g., GPCRs) at concentrations ranging from 1 nM–100 μM. Compare results to structurally similar pyrrolidine derivatives, such as (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid, which shows affinity for neuroreceptors .
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of this compound?
- Chiral Centers : The pyrrolidine ring’s stereochemistry (e.g., 2S,4R configurations) significantly impacts receptor binding. For example, (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid exhibits enhanced stability in enzyme-binding pockets compared to its enantiomer .
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst) and compare activity via IC₅₀ values in target assays .
Q. How can contradictory data on biological activity be resolved?
Contradictions in literature (e.g., varying IC₅₀ values) may arise from:
- Experimental Variability : Differences in assay conditions (pH, temperature) or cell lines. Replicate studies under standardized protocols .
- Metabolic Instability : Test compound stability in plasma or liver microsomes. For example, esterase-mediated hydrolysis of the oxoethyl group could reduce efficacy .
- Meta-Analysis : Use tools like Rosetta or Schrödinger to model structure-activity relationships (SAR) and identify critical functional groups .
Q. What strategies optimize bioavailability and target engagement?
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to the active form .
- Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve solubility in pharmacokinetic studies .
- Pharmacokinetic Profiling : Measure t₁/₂, Cmax, and AUC in rodent models after intravenous vs. oral administration .
Q. How can interactions with biological targets be mechanistically studied?
- Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for receptors .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., proteases) to identify binding motifs. Compare to similar compounds like lisinopril, a pyrrolidine-based ACE inhibitor .
Q. What are best practices for ensuring compound stability in long-term studies?
- Storage : Lyophilize and store at −80°C under argon to prevent oxidation or hydrolysis of the oxoethyl group .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Methodological and Ethical Considerations
Q. What computational tools are recommended for designing derivatives?
- Molecular Docking : AutoDock Vina or Glide to predict binding poses in target proteins .
- QSAR Modeling : Utilize datasets from PubChem or ChEMBL to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Toxicity Screening : Follow OECD 423 guidelines for acute toxicity testing in rodents before in vivo efficacy studies .
- Regulatory Compliance : Adhere to NIH/FDA protocols for data reproducibility, including blinding and randomization in animal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
